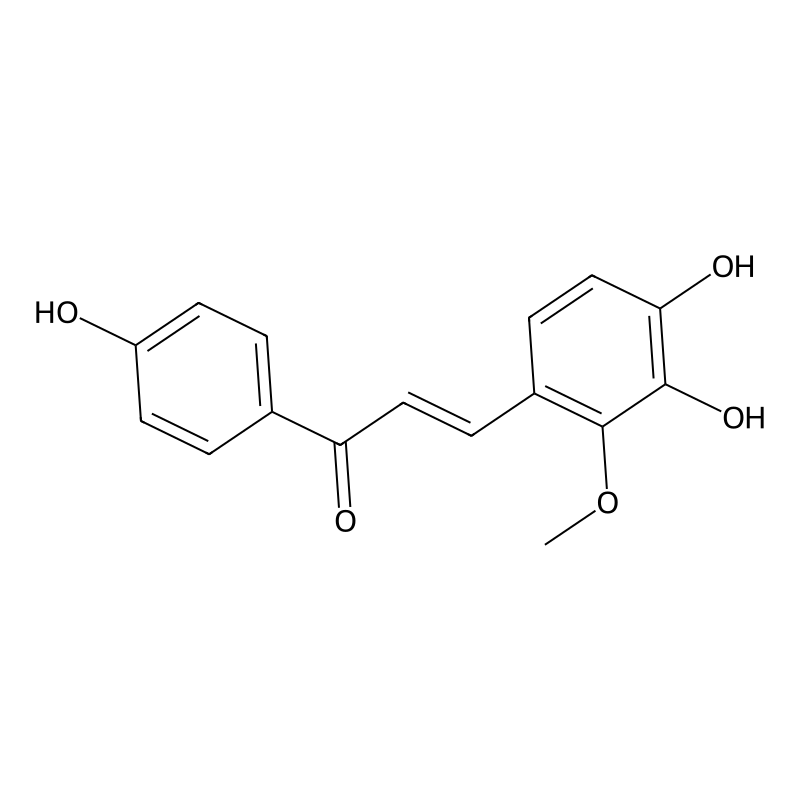

Licochalcone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Pharmacological Review of Licochalcone B: Mechanisms, Experimental Data, and Therapeutic Potential

Then, I will now begin writing the main body of the review.

Introduction and Chemical Background

Licochalcone B (LicB) is a naturally occurring chalcone derivative predominantly isolated from the roots and rhizomes of Glycyrrhiza species, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice. As a member of the chalcone family, LicB features a characteristic chemical structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which forms the central pharmacophore responsible for its diverse biological activities [1] [2]. This fundamental structure enables LicB to interact with multiple molecular targets through various mechanisms, including electron delocalization and hydrogen bonding, contributing to its significant pharmacological potential.

Licorice has been employed for centuries in traditional medicine systems across various cultures, primarily for its anti-inflammatory, antiviral, and detoxification properties. Within the complex phytochemical profile of licorice, LicB has emerged as a promising lead compound with multifaceted biological activities that have attracted considerable scientific attention in recent years [1]. Modern pharmacological research has systematically investigated these traditional claims, revealing that LicB exhibits a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antioxidant effects [1] [2]. The compound's ability to modulate multiple signaling pathways simultaneously positions it as a valuable candidate for drug development, particularly for complex multifactorial diseases.

The therapeutic significance of LicB extends beyond its direct biological activities to its potential as a structural template for synthetic optimization. Researchers have recognized that the chalcone scaffold of LicB offers opportunities for chemical modifications that could enhance its potency, selectivity, and pharmacokinetic properties [3]. This review comprehensively examines the current state of knowledge regarding LicB's pharmacological properties, with particular emphasis on its mechanism of action, quantitative potency data, experimental methodologies, and potential clinical applications, providing drug development professionals with a thorough resource for advancing research on this promising natural product.

Anti-inflammatory and Immunomodulatory Properties

Key Mechanisms and Signaling Pathways

This compound exhibits potent anti-inflammatory effects through multiple interconnected mechanisms, primarily targeting key inflammatory signaling pathways. A significant mechanism involves the direct inhibition of the NLRP3 inflammasome, a critical component of the innate immune response implicated in various inflammatory pathologies. LicB achieves this by binding to NEK7, thereby disrupting the interaction between NEK7 and NLRP3, which subsequently suppresses inflammasome activation [1]. This mechanism has demonstrated efficacy in murine models of NLRP3-driven diseases, including non-alcoholic steatohepatitis, LPS-induced septic shock, and peritonitis [1].

Beyond inflammasome regulation, LicB modulates other pivotal inflammatory pathways. It effectively suppresses PKA activation, leading to inhibition of LPS-stimulated NF-κB phosphorylation at serine 276, which ultimately blocks the transcriptional activity of this master regulator of inflammation [1]. This suppression results in decreased production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and MCP-1 in RAW264.7 macrophages [1]. Additionally, LicB activates the Nrf2 pathway, a crucial cellular defense mechanism against oxidative stress, while concurrently inhibiting the NF-κB pathway, creating a dual mechanism that attenuates inflammatory responses [1]. LicB also demonstrates direct enzyme inhibitory activity against 15-lipoxygenase (15-LOX), with a half-maximal inhibitory concentration (IC50) of 9.67 μM, through interactions with specific amino acid residues (Thr412, Arg415, Val420, Thr429, Ile602, and Trp606) within the enzyme's active site [1].

More recently, research has revealed that LicB inhibits the cGAS-STING signaling pathway, which plays a pivotal role in autoimmune diseases [4]. By targeting the STING-TBK1-IRF3 signal axis, LicB effectively reduces type I interferon responses, highlighting its potential for treating conditions characterized by aberrant interferon activation, such as Aicardi-Goutières syndrome [4]. This multifaceted immunomodulatory activity positions LicB as a promising therapeutic candidate for a broad spectrum of inflammatory and autoimmune conditions.

Quantitative Data on Anti-inflammatory Effects

Table 1: Quantitative Anti-inflammatory Effects of this compound

| Experimental Model | Measured Effect | Potency/Result | Citation |

|---|---|---|---|

| RAW264.7 cells | LPS-induced NO production inhibition | IC50 = 8.78 μM | [1] |

| 15-Lipoxygenase enzyme | Direct enzyme inhibition | IC50 = 9.67 μM | [1] |

| LPS-stimulated RAW264.7 cells | TNF-α release inhibition | Significant reduction | [1] |

| LPS-stimulated macrophages | IL-6 and PGE2 inhibition | Significant reduction | [1] |

| BDE-47-stimulated RAW264.7 cells | Oxidative damage protection | Nrf2 activation & NF-κB inhibition | [1] |

| Trex1-/- mouse model (autoimmunity) | Systemic inflammation reduction | Significant protection | [4] |

Experimental Protocols for Anti-inflammatory Studies

Cell-based Anti-inflammatory Assays: Standard protocols for evaluating LicB's anti-inflammatory effects typically involve macrophage culture systems, particularly the RAW264.7 murine macrophage cell line. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere [1]. For experimentation, cells are pretreated with varying concentrations of LicB (typically 1-100 μM) for 1-2 hours prior to stimulation with lipopolysaccharide (LPS) (100 ng/mL to 1 μg/mL) for 12-24 hours [1]. Following treatment, nitric oxide production is quantified by measuring nitrite accumulation in the culture supernatant using the Griess reaction. Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) are typically assessed using enzyme-linked immunosorbent assays (ELISA), while protein expression of key signaling molecules (NF-κB, NLRP3, NEK7) is analyzed via western blotting [1].

In vivo Inflammation Models: For evaluation of LicB's effects in whole organisms, researchers commonly employ murine models of inflammation. In the LPS-induced acute lung injury model, C57BL/6 mice (6-8 weeks old, 20-22 g) are randomly divided into experimental groups (typically n=8) [5]. LicB is administered via intraperitoneal injection or oral gavage at varying doses (10-40 mg/kg) prior to or following LPS challenge (5 mg/kg) [5]. Animals are monitored for clinical signs of inflammation, and bronchoalveolar lavage fluid (BALF) is collected for analysis of inflammatory cell infiltration and cytokine production. Lung tissues are harvested for histopathological examination, measurement of oxidative stress markers (MDA, SOD, GSH), and protein expression analysis [5]. For NLRP3-specific models, mice are challenged with monosodium urate crystals to induce peritonitis or fed a methionine-choline deficient diet to induce steatohepatitis, with LicB treatment administered to evaluate therapeutic efficacy [1].

Anticancer Properties and Mechanisms

Multifaceted Antitumor Activities

This compound demonstrates broad-spectrum anticancer activity through diverse mechanisms that target fundamental hallmarks of cancer. In osteosarcoma models, LicB exhibits a dose-dependent inhibitory effect on MG-63 and U2OS cell growth by simultaneously inducing both apoptosis and autophagy [1]. At the molecular level, LicB treatment reduces anti-apoptotic protein Bcl-2 while increasing pro-apoptotic Bax expression, resulting in the activation of executor caspases [1]. Concurrently, LicB enhances autophagic flux by upregulating key autophagy markers including Beclin1, Atg7, and LC3B, while simultaneously inhibiting the PI3K/AKT/mTOR pathway, a crucial regulator of cell survival and proliferation [1].

In lung cancer models, LicB has been shown to inhibit the EGFR and MET signaling pathways, inducing mitochondrial dysfunction and endoplasmic reticulum stress in HCC827 cells [3]. This dual stress induction leads to loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade [3]. Additionally, LicB treatment promotes cell cycle arrest at the G2/M phase through modulation of cyclinB1, CDC2, and p27 protein expression, effectively halting cancer cell proliferation [3]. For hepatocellular carcinoma, LicB activates both the extrinsic and intrinsic apoptosis pathways by upregulating death receptor expression (TNFR1, Fas, Fas-L) and initiating mitochondrial membrane permeabilization [3].

The compound also demonstrates anti-metastatic potential by inhibiting processes essential for cancer dissemination. In various cancer models, LicB has been shown to suppress epithelial-to-mesenchymal transition, reduce matrix metalloproteinase activity, and inhibit cell migration and invasion capabilities [3]. This multifaceted approach targeting multiple hallmarks of cancer simultaneously makes LicB a promising candidate for further development as an anticancer therapeutic, either as a single agent or in combination with existing treatments.

Quantitative Anticancer Efficacy Data

Table 2: Anticancer Effects of this compound Across Cancer Types

| Cancer Type | Experimental Model | Key Effects | Potency/Concentration | |-----------------|------------------------|-----------------|----------------------------| | Osteosarcoma | MG-63 and U2OS cells | Apoptosis induction, autophagy activation, PI3K/AKT/mTOR inhibition | Dose-dependent effect (specific IC50 not provided) | [1] | | Lung Cancer | HCC827 cells | Cell cycle arrest (G2/M), mitochondrial dysfunction, EGFR and MET inhibition | 5-15 μM | [3] | | Liver Cancer | HepG2 cells | Activation of extrinsic and intrinsic apoptosis pathways | 10-120 μM | [3] | | Various Cancers | Multiple cell lines | Inhibition of proliferation, migration, and invasion | Varying by cell type | [3] |

Experimental Protocols in Cancer Research

In vitro Anticancer Activity Assessment: Standard protocols for evaluating LicB's anticancer effects begin with cell viability assays using established cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is commonly employed, where cells are plated in 96-well plates at a density of 1 × 10^4 cells/mL and treated with varying concentrations of LicB (typically ranging from 1 to 100 μM) for 24-72 hours [5]. Following incubation, CCK-8 solution is added to each well and incubated for an additional 1-4 hours, after which absorbance is measured at 450 nm using a microplate reader [5]. For apoptosis detection, the Annexin V-FITC/PI double staining method is widely used. Cells are harvested after LicB treatment, resuspended in binding buffer, and stained with Annexin V-FITC and propidium iodide for 15 minutes in the dark before analysis by flow cytometry [5].

Mechanistic Studies: To investigate the molecular mechanisms underlying LicB's anticancer effects, researchers typically employ western blot analysis for protein expression profiling. Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors, and protein concentrations are determined using the BCA assay [1]. Equal amounts of protein are separated by SDS-PAGE and transferred to PVDF membranes, which are then blocked with 5% non-fat milk and incubated with primary antibodies overnight at 4°C [1]. Key targets include apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3), autophagy markers (LC3B, p62, Beclin1), and pathway proteins (phospho-AKT, phospho-mTOR) [1]. For cell cycle analysis, researchers use propidium iodide DNA staining followed by flow cytometry. Treated cells are fixed in 70% ethanol, treated with RNase A, and stained with propidium iodide before analysis of DNA content [3].

Migration and Invasion Assays: The transwell assay system is commonly utilized to evaluate LicB's effects on cancer cell motility and invasion. For migration assays, cells suspended in serum-free medium are placed in the upper chamber, while medium containing 10% FBS as a chemoattractant is placed in the lower chamber [3]. For invasion assays, the membrane is coated with Matrigel to simulate the extracellular matrix. After LicB treatment and incubation, cells that migrate or invade through the membrane are fixed, stained, and counted under a microscope [3].

Other Pharmacological Activities

Neuroprotective Effects

This compound demonstrates significant neuroprotective potential through multiple mechanisms targeting various aspects of neuronal damage. In experimental models of cerebral ischemia, LicB ameliorated memory impairments and neurological deficits in the Middle Cerebral Artery Occlusion (MCAO) mouse model [1]. Histological examinations revealed that LicB-mediated improvements in neuronal injury and apoptosis were accompanied by the downregulation of apoptosis-related proteins [1]. Furthermore, LicB attenuated post-MCAO reductions in brain-derived neurotrophic factor (BDNF) and nerve growth factor levels, suggesting enhanced neurotrophic support [1]. Additional mechanisms include suppression of oxidative stress and neuroinflammation, as evidenced by increased superoxide dismutase (SOD) and glutathione (GSH) levels, elevated IL-4, and reduced malondialdehyde (MDA), inducible nitric oxide synthase (iNOS), and TNF-α levels [1].

In models of oxidative stress-induced neuronal damage, LicB reduced apoptosis and cytotoxicity in H2O2-stimulated PC-12 cells by activating ATG7-dependent autophagy and the SIRT1/AMPK signaling pathway [1]. This was demonstrated by increased LC3-II levels and reduced p62 levels in both neural cells and Caenorhabditis elegans models [1]. For Alzheimer's disease pathology, LicB has shown promise in inhibiting the self-aggregation of Aβ42 and disassembling pre-formed Aβ42 fibrils [1]. Computational analysis revealed that LicB inhibits Aβ42 self-aggregation by forming two hydrogen bonds with Lys28 and obstructing salt bridge interaction at the C-terminus of Aβ42 [1]. These multifaceted neuroprotective mechanisms position LicB as a promising candidate for further development against various neurological disorders.

Hepatoprotective Effects

LicB demonstrates significant liver-protecting properties against various hepatotoxic insults. In studies examining Psoraleae fructus (PF)-induced liver injury—a model of herb-induced liver injury (HILI)—LicB exhibited notable protective effects when coincubated with known hepatotoxic compounds including bavachin (BAV), bakuchiol (BAK), and psoralidin (PSO) [6]. The mechanisms underlying this hepatoprotection involve the modulation of oxidative stress and inflammatory responses, primarily through regulation of the PI3K-Akt and NF-κB signaling pathways [6]. Integrated metabolomics analyses further revealed that LicB significantly reverses disturbances in glycerophospholipid and glutathione metabolism induced by hepatotoxic compounds, suggesting a holistic approach to liver protection [6].

The hepatoprotective efficacy of LicB has been demonstrated in both in vitro and in vivo models. In human hepatocyte (L02) cultures, LicB pretreatment concentration-dependently ameliorated chemical-induced cytotoxicity, as assessed by cell viability assays and apoptosis markers [6]. In murine models, LicB administration significantly reduced systemic inflammation and histological markers of liver damage, supporting its potential clinical application in drug-induced liver injury [6]. These findings are particularly relevant given the increasing incidence of HILI and the limited therapeutic options currently available, highlighting LicB's potential as both a preventive and therapeutic agent for various forms of chemical-induced liver damage.

Additional Pharmacological Activities

Skeletal Muscle Effects: Recent research has revealed that LicB promotes myoblast differentiation and proliferation by inhibiting myostatin (MSTN), a key negative regulator of muscle growth [1]. Additionally, LicB regulates markers of muscle atrophy (atrogin1 and MuRF1), suggesting potential applications in sarcopenia and muscle-wasting conditions [1]. These effects on muscle regeneration and anti-aging properties enhance the therapeutic narrative of LicB as a clinical candidate for musculoskeletal disorders.

Radioprotective Properties: Emerging evidence indicates that LicB provides protection against radiation damage through multiple pathways, including reduction of DNA damage, scavenging of reactive oxygen species, and inhibition of inflammatory responses [7]. Studies have demonstrated that LicB administered at 40 mg/kg significantly improved survival in radiation-exposed mice, suggesting its potential as a radioprotective agent [7]. This application is particularly relevant for radiation therapy in cancer treatment and for protection against environmental radiation exposure.

Metabolic Effects: LicB has demonstrated potential in diabetes management through its strong binding to the catalytic site of DPP4 and concentration-dependent inhibition of its activity, suggesting its use as an antidiabetic agent [1]. This dipeptidyl peptidase-4 inhibitory activity positions LicB as a potential natural product-based approach for managing type 2 diabetes, either alone or in combination with existing therapies.

Therapeutic Potential and Challenges

The multifaceted nature of this compound's biological activities positions it as a promising lead compound for drug development across multiple therapeutic areas. Its ability to simultaneously modulate multiple signaling pathways—including PI3K/Akt/mTOR, NF-κB, Nrf2, and NLRP3—makes it particularly attractive for treating complex multifactorial diseases characterized by inflammation, oxidative stress, and cellular proliferation [1] [2]. The convergence of its anti-inflammatory, antioxidant, and pro-apoptotic activities suggests potential applications in conditions ranging from autoimmune disorders to cancer, while its neuroprotective and hepatoprotective effects indicate utility in degenerative and toxic injury models [1] [6].

Despite the promising preclinical profile, several challenges must be addressed to advance LicB toward clinical application. One significant concern is the potential toxicity associated with 11β-hydroxysteroid dehydrogenase type 2 inhibition, with reported half-maximal inhibitory concentration values of 31.85 µM and 56.56 µM in human and rat enzymes, respectively [7]. This activity could potentially lead to mineralocorticoid excess-like effects, necessitating careful dose optimization or chemical modification to mitigate this off-target effect. Additionally, while numerous in vitro studies have established LicB's mechanisms of action, comprehensive in vivo pharmacokinetic studies are still relatively limited, particularly regarding its bioavailability, metabolism, and tissue distribution [3].

Table 3: Summary of this compound's Therapeutic Potential and Limitations

| Therapeutic Area | Potential Applications | Key Challenges | Research Needs | |----------------------|---------------------------|-------------------|-------------------| | Inflammation & Autoimmunity | NLRP3-mediated diseases (steatohepatitis, peritonitis), cGAS-STING-dependent autoimmunity | Tissue-specific efficacy, long-term safety | Clinical trials in specific patient populations | [1] [4] | | Cancer | Osteosarcoma, lung cancer, liver cancer, other solid tumors | Selectivity for cancer vs. normal cells, potential toxicity | Combination therapy studies, nanoparticle delivery systems | [1] [3] | | Neurodegenerative Disorders | Alzheimer's disease, stroke, oxidative stress-related neurodegeneration | Blood-brain barrier penetration | Brain delivery optimization, chronic toxicity studies | [1] | | Metabolic Diseases | Diabetes, muscle-wasting conditions | Bioavailability, precise target engagement | Formulation development, prodrug approaches | [1] | | Radioprotection | Radiation therapy side effects, environmental exposure | Optimal dosing regimen | Human safety studies, formulation for clinical use | [7] |

Future research directions should focus on addressing these challenges through structural optimization to enhance potency and selectivity while reducing potential toxicity. The development of novel formulation strategies, such as nanoparticle-based delivery systems, could improve LicB's bioavailability and tissue targeting [3]. Additionally, more systematic in vivo studies are needed to establish dosing regimens, toxicity profiles, and therapeutic windows across different disease models. The promising preclinical evidence summarized in this review provides a strong foundation for these further investigations, moving LicB closer to potential clinical application in multiple therapeutic areas.

Visual Representation of Key Mechanisms

The following diagram illustrates the primary molecular targets and signaling pathways modulated by this compound, integrating its anti-inflammatory, anticancer, and cytoprotective mechanisms:

Figure 1: Comprehensive Signaling Pathways and Molecular Targets of this compound - This diagram integrates the multifaceted mechanisms underlying LicB's pharmacological effects, highlighting its interactions with key inflammatory pathways, cancer-related signaling networks, and cytoprotective systems.

Conclusion

This compound represents a promising multifaceted therapeutic agent derived from traditional medicinal plants with demonstrated efficacy across a broad spectrum of disease models. Its ability to simultaneously modulate multiple critical signaling pathways—including NLRP3 inflammasome, NF-κB, cGAS-STING, PI3K/Akt/mTOR, and Nrf2—underscores its potential for treating complex diseases characterized by inflammation, oxidative stress, and uncontrolled cell proliferation [1] [4] [2]. The comprehensive pharmacological profile outlined in this review, supported by quantitative data from rigorous experimental models, provides a strong foundation for further development of LicB as a lead compound in drug discovery.

References

- 1. Therapeutic potential and action mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential and action mechanisms of ... [frontiersin.org]

- 3. Anticancer effects of licochalcones: A review of the ... [frontiersin.org]

- 4. LicochalconeB inhibits cGAS-STING signaling pathway ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound confers protective effects against LPS-Induced ... [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the anti-inflammatory and immunomodulatory ... [sciencedirect.com]

- 7. This compound: A New Drug for the Prevention and ... [xiahepublishing.com]

Licochalcone B absorption distribution metabolism excretion

Known Pharmacological Properties of Licochalcone B (LicB)

| Property / Aspect | Details from Research |

|---|---|

| Natural Source | Roots and stems of Glycyrrhiza species (e.g., G. uralensis, G. glabra, G. inflata) [1] [2] [3]. |

| Core Chemical Structure | A chalcone, characterized by two aromatic rings linked by an α, β-unsaturated ketone moiety [1]. |

| Key Pharmacological Activities | Anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anti-fatigue effects [1] [4] [5]. |

| Major Molecular Targets & Pathways | - Inflammation: Inhibits NF-κB, NLRP3 inflammasome, and cGAS-STING pathways [1] [6] [4].

- Oxidative Stress: Activates the Keap1/Nrf2 antioxidant pathway [3] [7].

- Cell Death & Survival: Modulates PI3K/AKT/mTOR, SIRT1/AMPK, and induces autophagy [1] [7].

- Apoptosis: Regulates Bcl-2, Bax, and caspase proteins [1] [2]. |

Experimental Models & Methodologies

For your research planning, here are experimental details from key studies that you could adapt for future ADME investigations.

In Vitro Cell Culture Models:

- Cell Lines Used: Human pulmonary microvascular endothelial cells (HPMECs), neuronal PC-12 cells, C2C12 mouse myoblast cells, human bladder cancer cells (T24, EJ), and human hepatocytes (L02) [4] [2] [3].

- Typical Treatment: Cells are pretreated with LicB (common concentration range of 10-40 μM) for 1 to 16 hours before being challenged with a stressor (e.g., LPS, H₂O₂) [3] [7].

- Viability Assessment: Cell viability and cytotoxicity are often measured using MTT, CCK-8, or Calcein-AM/PI assays [2] [3] [7].

In Vivo Animal Models:

- Common Models: C57BL/6 mice and Caenorhabditis elegans (C. elegans) are frequently used [3] [7].

- Dosing Regimen: In a mouse model of acute lung injury, LicB was administered via oral gavage, though the specific dosage is not detailed in the available excerpts [3]. In an anti-fatigue study, mice were orally administered LicB for four weeks [8].

- Sample Analysis: Post-administration, tissues (e.g., lung, muscle, liver) and blood are collected. Analysis includes measuring oxidative stress markers (MDA, SOD, GSH), inflammatory cytokines (TNF-α, IL-6), and performing histological examinations [1] [3] [8].

Mechanistic Pathway Analysis:

- Techniques: Western blotting, ELISA, flow cytometry for apoptosis (Annexin V-FITC/PI staining), fluorescence microscopy for ROS detection (using DCFH-DA), and RNA sequencing for transcriptomic analysis [2] [3] [7].

- Pathway Focus: As shown in the diagram below, a key mechanism of LicB's antioxidant effect is activating the Nrf2 pathway, a crucial cellular defense system [3].

Diagram: LicB activates the Nrf2 pathway by interacting with Keap1, leading to increased expression of antioxidant enzymes like HO-1 and NQO1 [3].

Proposed Framework for Future ADME Studies

To address the ADME data gap, here is a synthesis of standard approaches you could consider, based on general ADME principles [9].

- Absorption (A): Employ models like Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption. In vivo, conduct pharmacokinetic studies in rats with both intravenous (IV) and oral (PO) administration to calculate absolute oral bioavailability [9].

- Distribution (D): After administering a radiolabeled ([¹⁴C]) version of LicB, collect tissues (brain, liver, kidney, muscle, etc.) at various time points. Measure drug concentration to determine the volume of distribution (Vd) and identify tissues where LicB accumulates [9].

- Metabolism (M): Incubate LicB with liver microsomes or hepatocytes from various species (human, rat, mouse). Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify metabolites formed, helping to elucidate metabolic pathways and identify the major cytochrome P450 (CYP) enzymes involved [9].

- Excretion (E): House animals in metabolic cages after administering radiolabeled LicB. Collect urine and feces regularly over a period (e.g., 7 days) and measure the total radioactivity to determine the primary route and extent of excretion [9].

Conclusion

References

- 1. Therapeutic potential and action mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits growth of bladder cancer cells ... [sciencedirect.com]

- 3. This compound confers protective effects against LPS-Induced ... [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the anti-inflammatory and immunomodulatory ... [sciencedirect.com]

- 5. This compound alleviates exercise-induced muscle fatigue ... [sciencedirect.com]

- 6. LicochalconeB inhibits cGAS-STING signaling pathway ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Natural Autophagic Agent for Alleviating ... [mdpi.com]

- 8. This compound alleviates exercise-induced muscle fatigue ... [pubmed.ncbi.nlm.nih.gov]

- 9. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Licochalcone B NMR spectroscopy characterization

Predicted NMR Data for Licochalcone B

The table below summarizes the predicted chemical shifts for this compound, as provided by the NP-MRD database [1]. Please note that these are computational predictions and should be used as a guide.

| Nucleus | Solvent | Data Type | Key Information |

|---|---|---|---|

| ¹H NMR | D₂O | Predicted | 100 MHz, 200 MHz, 300 MHz, 400 MHz, 500 MHz, 600 MHz, 700 MHz, 800 MHz, and 900 MHz predictions available [1] |

| ¹³C NMR | D₂O | Predicted | 25 MHz, 50 MHz, 75 MHz, 101 MHz, 126 MHz, 151 MHz, 176 MHz, 201 MHz, and 226 MHz predictions available [1] |

Experimental Protocols and Workflow

For researchers aiming to characterize this compound, especially in mixtures like plant extracts, the following workflow and methodologies are recommended based on recent research.

Experimental workflow for identifying light-controlled compounds.

Key Acquisition Parameters

A study detailing the identification of light-controlled radical scavengers like this compound from licorice root extract used the following parameters for in situ UV-LED NMR spectroscopy [2]:

- Instrumentation: 500 MHz Bruker Avance NEO spectrometer with a 5 mm CPP BBO probe.

- Light Source: Fiber-coupled UV 365 nm LED.

- Pulse Sequence: A custom 1D in situ UV-LED NMR array sequence was used.

- Acquisition Details:

- Time-domain points: 65536 complex points.

- Scans: Single scan with a 90° pulse per array.

- Total delay per array: 20 s (acquisition time + d1).

- Total acquisition time per sample: ~21 minutes.

- Solvent: Dimethyl sulfoxide (DMSO)-d6 with a small amount of deuterium oxide.

Data Processing for Detection in Mixtures

Due to the complexity of signals in a plant extract, a novel processing method is crucial:

- After acquisition, the pseudo-2D NMR data is converted to nmrPipe format [2].

- A home-built script (based on Python 3.8) is used to generate a Curvature-Edited (CE) spectrum, which helps selectively detect photoswitchable compounds in the mixture [2].

Analyzing Photoisomerization

Licochalcones can undergo trans-cis isomerization upon light exposure [2] [3]. To study this:

- A 2D Photo-EXSY (Exchange Spectroscopy) NMR experiment can be performed [2].

- Key parameters [2]:

- Mixing time for UV irradiation: 1.5 s.

- Pre-irradiation: 10 minutes of UV light before acquisition to reach an equilibrium state.

- Spectral width: 6579 Hz in both dimensions.

- Acquisition time: ~4 hours.

Important Structural and Analytical Insights

- Photoswitchable Property: this compound undergoes reversible photoisomerization between its trans and cis forms under light irradiation. This property is key to its light-controlled radical scavenging ability and must be considered during NMR analysis to avoid misinterpretation of spectra [2].

- Observing Isomerization: The trans-cis isomerization is evidenced by the appearance of two sets of resonance signals in the ¹H-NMR spectrum. For a related chalcone, the trans-olefinic protons showed a characteristic doublet with a large coupling constant (J = 15.6 Hz), while the cis-olefinic protons showed a smaller coupling constant (J = 12.8 Hz) [3].

References

Comprehensive Technical Guide to Licochalcone B: Classification, Mechanisms, and Research Applications

Introduction to Flavonoids and Chalcone Classification

Flavonoids represent a large class of plant secondary metabolites with diverse biological activities that play crucial roles in plant defense, pigmentation, and signaling. These compounds share a common C6-C3-C6 skeletal structure consisting of two aromatic rings connected by a three-carbon bridge. Based on modifications to this basic skeleton, flavonoids are classified into seven major subclasses: flavones, flavonols, flavanones, isoflavonoids, flavanols, anthocyanins, and chalcones. Chalcones like Licochalcone B belong to the open-chain flavonoid category, characterized by a 1,3-diaryl-2-propen-1-one structure where two aromatic rings (A and B) are connected by a three-carbon α,β-unsaturated carbonyl system. This unique structure allows chalcones to exist as trans (E) and cis (Z) isomers, with the trans isomer being thermodynamically more stable due to reduced steric hindrance between the carbonyl group and ring B [1].

The α,β-unsaturated carbonyl moiety is the key pharmacophore responsible for chalcones' diverse biological activities, enabling nucleophilic addition reactions and hydrogen bonding capabilities. Natural chalcones typically feature polyhydroxylated aromatic rings, with the number and position of hydroxyl groups significantly influencing their biological activity and antioxidant potential. In plants, chalcones serve as precursors for all flavonoid classes through the flavonoid biosynthetic pathway and have been utilized in traditional medicine systems for centuries [1]. The pharmacological interest in chalcones has increased substantially in recent decades due to their broad therapeutic potential and relatively simple chemical structure that facilitates synthetic modification.

Table 1: Major Flavonoid Subclasses and Characteristics

| Subclass | Basic Structure | Key Representatives | Natural Sources |

|---|---|---|---|

| Chalcones | 1,3-diaryl-2-propen-1-one | This compound, isoliquiritigenin | Licorice roots, legumes |

| Flavones | 2-phenyl-4H-chromen-4-one | Apigenin, luteolin | Celery, parsley, chamomile |

| Flavonols | 3-hydroxy-2-phenyl-4H-chromen-4-one | Quercetin, kaempferol | Onions, broccoli, apples |

| Flavanones | 2,3-dihydro-2-phenyl-4H-chromen-4-one | Naringenin, hesperetin | Citrus fruits |

| Isoflavonoids | 3-phenyl-4H-chromen-4-one | Genistein, daidzein | Soybeans, legumes |

| Flavanols | 2-phenyl-3,4-dihydro-2H-chromen-3-ol | Catechin, epicatechin | Green tea, cocoa |

| Anthocyanins | 2-phenylchromenylium | Cyanidin, delphinidin | Berries, colored fruits | [2]

This compound: Structural Properties and Natural Occurrence

This compound (C₁₆H₁₄O₅; molecular weight: 286.28 g/mol) is a natural chalcone derivative primarily isolated from the roots and stems of Glycyrrhiza species (licorice plants), particularly Glycyrrhiza uralensis, G. inflata, and G. glabra [3] [4]. Structurally, this compound features a tetrasubstituted pattern on its basic chalcone framework with specific hydroxyl and methoxy groups that contribute to its biological activity and chemical properties. The compound typically exists as the more stable trans (E) isomer, with the carbonyl group conjugated to the double bond, creating an extended π-electron system that enhances its radical scavenging capabilities [1]. This conjugation also results in a lower redox potential, facilitating electron transfer reactions that underlie its antioxidant properties.

Licorice plants containing this compound have been used in traditional medicine systems across Asia for centuries, particularly in Traditional Chinese Medicine (TCM), where they are known as "Gan Cao" and valued for their anti-inflammatory, antiviral, and detoxifying properties [3]. Modern pharmacological investigations have confirmed and expanded upon these traditional uses, identifying this compound as one of the key bioactive constituents responsible for licorice's therapeutic effects. The compound's favorable drug-like properties, including appropriate molecular size and hydrogen bonding capabilities, have positioned it as a promising lead compound for drug development across multiple therapeutic areas [1].

Biosynthesis and Classification within Flavonoid Pathway

This compound is biosynthesized through the general phenylpropanoid pathway, which bridges primary metabolism with specialized metabolite production in plants. This pathway begins with the shikimate pathway-derived amino acid phenylalanine, which is sequentially converted to cinnamic acid and then to p-coumaroyl-CoA through the actions of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) [2]. The key enzymatic step in chalcone formation is catalyzed by chalcone synthase (CHS), a type III polyketide synthase that catalyzes the stepwise condensation of one p-coumaroyl-CoA molecule with three malonyl-CoA molecules to form tetrahydroxychalcone [5] [6]. CHS represents the first committed enzyme in the flavonoid pathway and functions as a homodimeric iterative polyketide synthase with two independent active sites that catalyze decarboxylation, condensation, and cyclization reactions [5].

A remarkable aspect of CHS is its inherent catalytic promiscuity – while its primary function is to produce chalcones, it can also generate side products such as p-coumaroyltriacetic acid lactone (CTAL) due to derailment of the chalcone-producing pathway [7]. This promiscuity adversely affects the efficiency of flavonoid biosynthesis but is believed to have served as an evolutionary basis for other plant-specific polyketide synthases like stilbene synthase (STS) and p-coumaroyltriacetic acid synthase (CTAS) [7]. To rectify this promiscuity, plants have evolved chalcone isomerase-like proteins (CHILs) that bind to CHS and enhance chalcone production while decreasing side product formation [7]. CHILs serve as metabolon components that facilitate the efficient channeling of substrates from the general phenylpropanoid pathway into flavonoid biosynthesis, and this CHIL-CHS interaction is conserved across land plants [7].

Table 2: Key Enzymes in Chalcone Biosynthesis Pathway

| Enzyme | EC Number | Function | Key Characteristics |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | EC 4.3.1.24 | Deaminates phenylalanine to cinnamic acid | Gateway enzyme from primary to secondary metabolism |

| Cinnamate 4-hydroxylase (C4H) | EC 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid | Cytochrome P450-dependent monooxygenase |

| 4-Coumaroyl-CoA ligase (4CL) | EC 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA | Forms CoA-thioester for CHS reaction |

| Chalcone synthase (CHS) | EC 2.3.1.74 | Condenses p-coumaroyl-CoA with 3 malonyl-CoA | Type III polyketide synthase; homodimeric structure |

| Chalcone isomerase (CHI) | EC 5.5.1.6 | Cyclizes chalcone to (2S)-flavanone | Enhances reaction rate 10⁷-fold over spontaneous conversion |

| Chalcone isomerase-like protein (CHIL) | N/A | Binds CHS to improve catalytic specificity | Rectifies CHS promiscuity; enhances flavonoid production | [5] [7] [2]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways involved in oxidative stress response, inflammation, and cell survival. The compound demonstrates pleiotropic activity by interacting with various molecular targets, which contributes to its therapeutic potential across multiple disease contexts.

Keap1/Nrf2/ARE Pathway

The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway represents a primary mechanism through which this compound exerts its antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation [8]. This compound disrupts this interaction, leading to Nrf2 stabilization and subsequent nuclear translocation. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences in the promoter regions of numerous cytoprotective genes [8]. This binding activates the transcription of phase II detoxification enzymes including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing cellular defense against oxidative stress [8]. In experimental models of acute lung injury, this compound treatment significantly increased the protein expression levels of Nrf2, HO-1, and NQO1 while reducing Keap1 expression, demonstrating its potent antioxidant activity through this pathway [8].

NLRP3 Inflammasome Inhibition

This compound specifically inhibits the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response and inflammatory diseases [3] [4]. The mechanism involves this compound directly binding to NEK7, a serine/threonine kinase that is essential for NLRP3 inflammasome assembly and activation [3]. By disrupting the NEK7-NLRP3 interaction, this compound prevents inflammasome oligomerization and subsequent caspase-1 activation, thereby inhibiting the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18 [3]. This specific NLRP3 inhibitory activity has been demonstrated in murine models of NLRP3-mediated diseases, including non-alcoholic steatohepatitis, LPS-induced septic shock, and monosodium urate-induced peritonitis, highlighting the therapeutic potential of this compound for treating inflammasome-related disorders [3].

Additional Molecular Targets

Beyond these primary pathways, this compound modulates several other signaling cascades:

- NF-κB Pathway: this compound suppresses the phosphorylation and activation of NF-κB, a master regulator of inflammation, leading to reduced expression of pro-inflammatory mediators such as TNF-α, IL-6, and MCP-1 [3].

- PKA Signaling: The compound effectively suppresses protein kinase A (PKA) activation, which subsequently inhibits LPS-stimulated NF-κB phosphorylation at serine 276 in RAW264.7 cells [3].

- Apoptosis Pathways: In cancer cells, this compound induces apoptosis through modulation of Bcl-2 family proteins, increasing Bax expression while reducing Bcl-2, and activating caspase-3 [3].

- Autophagy Induction: The compound activates ATG7-dependent autophagy and the SIRT1/AMPK signaling pathway, contributing to its neuroprotective effects [3].

- Enzyme Inhibition: this compound inhibits 15-lipoxygenase (15-LOX) with an IC₅₀ of 9.67 μM, targeting Thr412, Arg415, Val420, Thr429, Ile602, and Trp606 residues of the enzyme [3].

Diagram 1: this compound molecular targets and signaling pathways. The diagram illustrates key mechanisms including Keap1/Nrf2 activation, NLRP3 inflammasome inhibition, and modulation of additional pathways.

Quantitative Research Findings and Experimental Data

Extensive in vitro and in vivo studies have provided quantitative evidence supporting the diverse pharmacological activities of this compound. The compound demonstrates significant efficacy across multiple disease models with measurable effects on biochemical markers and physiological parameters.

In a murine model of LPS-induced acute lung injury (ALI), this compound treatment (5 mg/kg) significantly ameliorated pathological changes in lung tissue and reduced lung weight, indicating decreased edema [8]. The treatment group showed marked improvement in oxidative stress markers with increased levels of antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing the lipid peroxidation product malondialdehyde (MDA) [8]. Additionally, this compound administration substantially decreased pro-inflammatory cytokine levels, including TNF-α, IL-6, and IL-1β, in bronchoalveolar lavage fluid [8]. These effects were accompanied by increased protein expression of Nrf2 and its downstream targets HO-1 and NQO1, while Keap1 expression was reduced, confirming the involvement of the Keap1/Nrf2 pathway in the protective mechanism [8].

In the context of muscle fatigue and exercise performance, this compound administration (10 mg/kg/day for 4 weeks) significantly prolonged exhaustive swimming time and reduced blood lactate, ammonia, and creatine phosphokinase levels in weight-loaded forced swimming test models [9]. These effects were attributed to the activation of the PGC-1α pathway, which enhanced mitochondrial biogenesis and function, thereby improving energy metabolism and reducing exercise-induced oxidative damage [9]. Transcriptomic analysis revealed that this compound treatment promoted significant changes in the expression of genes related to fatty acid oxidation, mitochondrial function, and antioxidant defense systems in muscle tissues [9].

Table 3: Quantitative Effects of this compound in Experimental Models

| Disease Model | Dosage | Key Findings | Mechanistic Insights |

|---|---|---|---|

| LPS-induced acute lung injury [8] | 5 mg/kg | ↓ Lung weight, ↓ Inflammatory cells, ↓ TNF-α, IL-6, IL-1β, ↑ SOD, GSH-Px, CAT, ↓ MDA | Activation of Keap1/Nrf2 pathway; ↑ HO-1, NQO1 |

| Exercise-induced muscle fatigue [9] | 10 mg/kg/day for 4 weeks | ↑ Exhaustive swimming time, ↓ Blood lactate, ammonia, CPK | Enhanced mitochondrial biogenesis via PGC-1α pathway |

| H₂O₂-induced oxidative damage in neural cells [3] | 10-20 μM | ↓ Apoptosis, ↓ ROS, ↓ MDA, ↑ SOD, ↑ GSH | Activation of ATG7-dependent autophagy and SIRT1/AMPK pathway |

| Osteosarcoma cells (MG-63, U2OS) [3] | 20-80 μM | ↓ Cell viability, ↑ Apoptosis, ↑ Autophagy | Modulation of Bcl-2/Bax ratio, caspase-3 activation, LC3B conversion |

| Middle Cerebral Artery Occlusion (stroke) [3] | 10 mg/kg | ↓ Neurological deficits, ↓ Infarct volume, ↓ Neuronal apoptosis | ↓ Oxidative stress and inflammation; ↑ BDNF, NGF |

In neuroprotection studies, this compound (10-20 μM) significantly reduced H₂O₂-induced apoptosis in PC-12 cells and primary neurons, decreasing intracellular ROS levels and lipid peroxidation while enhancing the activities of antioxidant enzymes [3]. These protective effects were mediated through the activation of autophagy via the SIRT1/AMPK signaling pathway, as evidenced by increased LC3-II levels and reduced p62 accumulation [3]. In a mouse model of Middle Cerebral Artery Occlusion (MCAO), this compound treatment (10 mg/kg) ameliorated memory impairments and neurological deficits, reduced infarct volume, and decreased neuronal apoptosis through downregulation of pro-apoptotic proteins and suppression of oxidative stress and inflammation [3].

Experimental Protocols and Research Methodologies

Standardized experimental protocols have been established to evaluate the pharmacological activities and mechanisms of this compound. These methodologies provide researchers with reproducible approaches to investigate the compound's effects across different biological systems.

In Vitro Cell-Based Assays

Cell Viability and Cytotoxicity Assessment: Cell viability is typically determined using the Cell Counting Kit-8 (CCK-8) assay [8]. Cells are plated in 96-well plates at a density of 1×10⁴ cells/mL and incubated for 24 hours. After treatment with this compound at various concentrations (typically 0-80 μM) for 24-48 hours, 10 μL of CCK-8 solution is added to each well and incubated for 1-4 hours. The optical density is measured at 450 nm using a microplate reader. Each concentration should be tested with at least six replicates to ensure statistical reliability [8].

Apoptosis Detection: Apoptosis is quantified using the Annexin V-FITC/PI double staining kit with flow cytometry analysis [8]. After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC (5 μL) and propidium iodide (PI, 10 μL) are added to the cell suspension, followed by incubation in the dark for 15 minutes at room temperature. Cells are then analyzed using a flow cytometer within 1 hour, with sterile water serving as a control [8].

Intracellular ROS Measurement: ROS levels are determined using 2',7'-dichlorofluorescin diacetate (DCFH-DA) staining [8]. After treatments, cells are harvested and incubated with DCFH-DA solution (10 μM) in the dark at 37°C for 30 minutes. After washing with PBS (pH 7.4), fluorescence intensity is measured using a fluorescence microscope with excitation at 488 nm and emission at 525 nm, or by flow cytometry [8].

In Vivo Animal Studies

LPS-Induced Acute Lung Injury Model: C57BL/6 male mice (6-8 weeks old, 20-22 g) are randomly allocated to experimental groups (typically n=8 per group) [8]. LPS (5 mg/kg) is administered intratracheally to induce lung injury. This compound is typically administered intraperitoneally at doses ranging from 2.5 to 10 mg/kg, with dexamethasone (5 mg/kg) often used as a positive control. Animals are euthanized 24 hours after LPS challenge, and bronchoalveolar lavage fluid (BALF) is collected for analysis of inflammatory cells and cytokines. Lung tissues are harvested for histological examination, measurement of wet/dry weight ratio, and biochemical analyses [8].

Weight-Loaded Forced Swimming Test: To evaluate anti-fatigue effects, mice are subjected to a weight-loaded forced swimming test after this compound administration (typically 10 mg/kg/day for 4 weeks) [9]. A load equivalent to 5% of body weight is attached to the tail root of each mouse, and mice are placed in a swimming pool (45 cm height, 35 cm diameter) containing water at 25°C to a depth of 30 cm. The exhaustive swimming time is recorded from the beginning of swimming until exhaustion, defined as the inability to return to the surface within 10 seconds. Blood samples are collected immediately after swimming for analysis of lactate, ammonia, creatine phosphokinase, and other biochemical parameters [9].

Diagram 2: Experimental workflow for this compound research. The diagram outlines standard methodologies for in vitro, in vivo, and advanced analytical approaches.

Molecular Docking Studies

Protein Preparation: The three-dimensional structure of the target protein (e.g., NLRP3, KEAP1, 15-LOX) is obtained from the Protein Data Bank or modeled using homology modeling if experimental structures are unavailable. Hydrogen atoms are added, and water molecules are removed from the crystal structure. The protein structure is then energy-minimized using molecular mechanics force fields to relieve steric clashes [3] [10].

Ligand Preparation: The three-dimensional structure of this compound is constructed and energy-minimized using molecular mechanics or semi-empirical quantum mechanical methods. Conformational analysis is performed to identify the lowest energy conformation for docking studies [10].

Docking Protocol: Molecular docking is performed using software such as AutoDock Vina or Glide. The binding site is defined based on known catalytic residues or co-crystallized ligands. Docking parameters include exhaustiveness of 8-16 for Vina or standard precision (SP) and extra precision (XP) modes for Glide. The top-ranking poses are selected based on docking scores and analyzed for specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with key amino acid residues [3] [10].

Conclusion and Research Perspectives

This compound represents a promising multifunctional compound with demonstrated efficacy across various disease models, particularly those involving oxidative stress, inflammation, and metabolic dysregulation. Its ability to simultaneously modulate multiple signaling pathways, including Keap1/Nrf2, NLRP3 inflammasome, and PGC-1α, positions it as an attractive lead compound for drug development. The well-defined experimental protocols and comprehensive mechanistic studies provide a solid foundation for future research and potential clinical translation.

References

- 1. Frontiers | Pharmacological potential of natural chalcones : a recent... [frontiersin.org]

- 2. and Biosynthesis of Classification | Encyclopedia MDPI Flavonoids [encyclopedia.pub]

- 3. Therapeutic potential and action mechanisms of ... [frontiersin.org]

- 4. This compound | Apoptosis related chemical | Mechanism [selleckchem.com]

- 5. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone Synthase - an overview [sciencedirect.com]

- 7. A conserved strategy of chalcone isomerase-like protein to ... [nature.com]

- 8. This compound confers protective effects against LPS-Induced ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates exercise-induced muscle fatigue ... [sciencedirect.com]

- 10. Frontiers | Analysis of some flavonoids for inhibitory mechanism... [frontiersin.org]

what is Licochalcone B mechanism of action

Core Mechanisms of Action

The table below summarizes the primary mechanisms of action of Licochalcone B across different pathological contexts.

| Therapeutic Area | Key Molecular Targets | Cellular & Biological Effects | Experimental Models (Examples) |

|---|---|---|---|

| Anti-inflammatory Effects | NEK7, NLRP3, PKA, NF-κB (p65), Nrf2, 15-LOX [1] [2] | Inhibits inflammasome activation; reduces pro-inflammatory cytokines (TNF-α, IL-6, NO); alleviates oxidative stress [1] [2] | Macrophages (RAW 264.7), LPS-induced models, murine peritonitis & septic shock models [1] |

| Anti-cancer Effects | EGFR, MET, PI3K/AKT/mTOR, Bax/Bcl-2, Caspases, DR4/DR5, Cell Cycle Proteins (cyclin D1, p21) [1] [3] | Induces apoptosis (intrinsic & extrinsic); arrests cell cycle; inhibits proliferation & metastasis; induces autophagy [1] [3] | Human OSCC cells, osteosarcoma cells, hepatoma cells (HepG2), bladder cancer cells [1] [3] |

| Neuroprotective Effects | Aβ42 aggregation, SIRT1/AMPK, ATG7, Nrf2, Apoptosis-related proteins [1] | Inhibits Aβ fibril formation; reduces oxidative stress; induces autophagy; protects against neuronal apoptosis [1] | PC-12 cells, SH-SY5Y cells, C. elegans, MCAO rat model of stroke [1] |

| Radioprotective Effects | DNA damage markers, Inflammatory cytokines, ROS [4] [5] | Reduces DNA damage; scavenges ROS; inhibits inflammation; boosts antioxidant levels [4] [5] | HaCaT, THP-1, HAEC, RAW 264.7 cell lines; C57BL/6 mice with total-body irradiation [5] |

| Effects on Muscle & Metabolism | MSTN, DPP4, Atrogin1, MuRF1 [1] | Promotes myoblast differentiation and proliferation; inhibits muscle atrophy markers; antidiabetic potential [1] | In silico, in vitro, and in vivo models of skeletal muscle [1] |

Detailed Experimental Insights

For researchers looking to delve deeper, here is a summary of key experimental findings and methodologies.

Anti-inflammatory Action

LicB exerts anti-inflammatory effects through several validated mechanisms. A pivotal study showed that LicB binds directly to NEK7, disrupting its interaction with NLRP3 and thereby inhibiting NLRP3 inflammasome activation [1]. In LPS-stimulated macrophages, LicB (IC₅₀ = 8.78 μM for NO production) effectively inhibited PKA activation, which subsequently blocked the phosphorylation of NF-κB p65 at Ser276, leading to reduced transcription of inflammatory mediators like NO, TNF-α, and MCP-1 [1]. Furthermore, in human periodontal ligament cells, LicB reversed LPS-induced suppression of osteogenic differentiation by blocking the NF-κB/NLRP3 signaling pathway [2].

- Typical Protocol (In Vitro): Pre-treat RAW 264.7 macrophages with LicB (e.g., 10-30 µM) for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours. Measure NO production (Griess assay), cytokine levels (ELISA), and protein phosphorylation (western blot) [1].

Anti-cancer Action

The pro-apoptotic activity of LicB is well-documented. In oral squamous cell carcinoma (OSCC) cells, LicB treatment (20-30 μM) induced ROS generation, upregulated the expression of death receptors DR4 and DR5, and facilitated the diffusion of phosphatidylserine to the outer membrane leaflet [3]. This triggered the mitochondrial (intrinsic) pathway, evidenced by loss of mitochondrial membrane potential, cytochrome c release, modulation of Bcl-2 family proteins (downregulation of Bcl-xl, Mcl-1; upregulation of Bax), and activation of multi-caspases leading to PARP cleavage [3]. In gefitinib-resistant non-small cell lung cancer cells, LicB demonstrated a unique dual-targeting capability, directly binding to and inhibiting both EGFR and MET kinase activity by occupying their ATP-binding pockets, as confirmed by pull-down assays and molecular docking [6]. In osteosarcoma cells, LicB also induced autophagic cell death by inhibiting the PI3K/AKT/mTOR pathway [1].

- Typical Protocol (Apoptosis): Treat target cancer cells (e.g., HN22, HSC4) with LicB (0-30 µM) for 24-48 hours. Assess apoptosis via Annexin V/PI staining and flow cytometry; analyze cell cycle distribution; examine protein markers by western blot [3].

Radioprotective Action

A 2024 study demonstrated that LicB provides significant protection against radiation-induced damage through multi-faceted mechanisms [4] [5]. Pre-treatment with LicB (40 mg/kg in mice) boosted antioxidant capacity, reduced DNA damage, and lowered the expression of key inflammatory factors in various human cell lines (HaCaT, THP-1, HAEC) exposed to X-ray or γ-ray radiation [5]. This culminated in a significant extension of survival time in irradiated mice, highlighting its potential as a radioprotective agent [5].

- Typical Protocol (In Vivo): Administer LicB (e.g., 40 mg/kg, intraperitoneally) to C57BL/6 mice one day before total-body irradiation (e.g., 8 Gy). Continue administration for two days post-irradiation and monitor survival for up to 20 days [5].

Signaling Pathway Diagrams

The following diagrams illustrate the integrated and specific mechanisms of LicB action.

Integrated Multi-Pathway View

Integrated view of this compound's multi-target mechanism against inflammation, cancer, and oxidative stress.

NLRP3 Inflammasome Inhibition

LicB directly binds NEK7 to disrupt NLRP3 inflammasome assembly and inhibit IL-1β release.

Toxicity and Safety Considerations

While LicB shows immense therapeutic promise, a critical consideration for drug development is its potential toxicity. Evidence indicates that LicB can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), with reported half-maximal inhibitory concentration (IC₅₀) values of 31.85 µM for the human enzyme and 56.56 µM for the rat enzyme [4]. Inhibition of this enzyme can lead to localized cortisol-mediated side effects, necessitating further safety profiling in the context of specific therapeutic applications.

References

- 1. Therapeutic potential and action ... mechanisms of licochalcone [pmc.ncbi.nlm.nih.gov]

- 2. , a natural anti-inflammatory agent, inhibits the... This compound [link.springer.com]

- 3. induces apoptosis of human oral squamous cell... This compound [spandidos-publications.com]

- 4. Xia & He Publishing [xiahepublishing.com]

- 5. Radioprotective effects of Licochalcone against radiation-induced... B [news-medical.net]

- 6. | CAS:58749-23-8 | Manufacturer ChemFaces this compound [chemfaces.com]

Licochalcone B chemical synthesis Claisen-Schmidt condensation

Licochalcone B: Key Chemical Data

For your reference, here are the fundamental identifiers and properties of this compound:

| Property | Description |

|---|---|

| IUPAC Name | (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one [1] |

| Molecular Formula | C₁₆H₁₄O₅ [2] [1] |

| Molecular Weight | 286.28 g/mol [2] [1] |

| CAS Registry Number | 58749-23-8 [2] [1] |

| Appearance | Solid [2] |

Documented Biological Activities & Pharmacological Potential

This compound shows promise for various therapeutic applications. The table below summarizes its key investigated activities:

| Biological Activity | Reported Findings / Mechanism of Action |

|---|---|

| Neuroprotective Potential | Inhibits amyloid-β (Aβ42) self-aggregation (IC50 = 2.16 µM) and disaggregates pre-formed fibrils; reduces metal-induced aggregation via metal chelation [2]. |

| Anti-inflammatory Activity | Inhibits phosphorylation of NF-κB p65 in the LPS signaling pathway; specifically disrupts the NEK7–NLRP3 interaction to inhibit the NLRP3 inflammasome [2]. |

| Anti-cancer Activity | Inhibits growth and induces apoptosis in Non-Small Cell Lung Cancer (NSCLC) cells [2]. |

Strategic Synthesis Workflow

The following diagram outlines the general strategic approach to synthesizing chalcones like this compound, based on the Claisen-Schmidt condensation, which aligns with the information found for this compound [3] [4].

Research Context & Further Directions

This compound belongs to a class of prenylated chalcones, where the addition of prenyl (or related) groups significantly enhances biological activity and target interaction by improving membrane affinity and cellular absorption [5]. The related Licochalcone A has advanced to clinical trials for dermatological applications, demonstrating the therapeutic potential of this compound family [5].

For a complete experimental procedure, I suggest these next steps:

- Database Search: Conduct a detailed search on Reaxys or SciFinder-n using the CAS Number (58749-23-8) to locate the original 2013 paper or subsequent synthetic work.

- Methodology Adaptation: Review the general procedures for Claisen-Schmidt condensation and the synthesis of similar bromochalcone derivatives [3] [6]. These can serve as a practical guide for developing your own protocol for this compound.

References

- 1. This compound | C16H14O5 [chemspider.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. (PDF) Short and Efficient Synthesis of Licochalcone ... - Academia.edu [academia.edu]

- 4. of Chalcone and Its Derivatives | Encyclopedia MDPI Chemistry [encyclopedia.pub]

- 5. Recent Advances in the Synthesis and Biological Applications ... [pmc.ncbi.nlm.nih.gov]

- 6. of chalcone derivatives by Synthesis - Claisen ... Schmidt condensation [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Licochalcone B from Traditional Medicine to Modern Therapeutics

Introduction to Licochalcone B and Historical Context

This compound (LicB) is a bioactive chalcone compound predominantly found in the roots and stems of Glycyrrhiza species (licorice plants), particularly Glycyrrhiza uralensis and Glycyrrhiza inflata [1]. As a flavonoid, it features a characteristic chemical structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated ketone system, which forms the core pharmacophore responsible for its diverse biological activities [1]. The name "Glycyrrhiza" derives from the Greek words "glykys" (sweet) and "rhiza" (root), reflecting the plant's historical recognition for its distinctive sweet taste [1]. While LicB itself may not be explicitly named in historical texts, it is an integral component of licorice, which holds a prominent position in traditional medicine systems across multiple cultures.

Licorice has been therapeutically employed for centuries in Traditional Chinese Medicine (TCM), where it is known as "Gan Cao" and revered for its "guiding" properties that are believed to harmonize herbal formulations [1]. The historical applications of licorice in TCM include its use as an antitussive, expectorant, detoxifying agent, and gastrointestinal remedy [1]. Similarly, in Ayurvedic medicine, licorice (known as "Yashtimadhu") has been traditionally used for its rejuvenating properties and to treat various inflammatory conditions. While historical records do not specifically isolate LicB from the whole licorice extract, the modern scientific investigation has revealed that this particular constituent contributes significantly to the observed pharmacological properties of the plant [1].

Modern Pharmacological Activities and Mechanisms

Contemporary research has uncovered an impressive array of pharmacological properties associated with LicB, providing scientific validation for many of its traditional uses and revealing novel potential therapeutic applications. The compound exhibits a multifaceted mechanism of action, interacting with multiple cellular signaling pathways to exert its effects.

Anti-inflammatory and Immunomodulatory Activities

LicB demonstrates potent anti-inflammatory effects through multiple interconnected mechanisms:

- NLRP3 Inflammasome Inhibition: LicB binds directly to NEK7, disrupting the interaction between NLRP3 and NEK7, thereby effectively suppressing the activation of the NLRP3 inflammasome [1]. This mechanism has shown protective effects in murine models of NLRP3-mediated diseases including non-alcoholic steatohepatitis, septic shock, and peritonitis [1].

- cGAS-STING Pathway Inhibition: LicB inhibits the STING-TBK1-IRF3 signal axis, effectively suppressing the downstream activation of this pathway which is crucial in autoimmune diseases [2]. This action significantly reduced systemic inflammation in Trex1-/- mice, suggesting potential applications in autoimmune conditions [2].

- Enzyme Inhibition: LicB inhibits 15-lipoxygenase (15-LOX) with an IC₅₀ of 9.67 μM, primarily through interactions with Thr412, Arg415, Val420, Thr429, Ile602, and Trp606 residues of the enzyme [1].

- NF-κB Pathway Suppression: LicB suppresses LPS-stimulated NF-κB phosphorylation at serine 276 and activation in RAW264.7 cells, significantly reducing production of nitric oxide (NO), TNF-α, and MCP-1 [1].

The following diagram illustrates LicB's key anti-inflammatory mechanisms:

Figure 1: Key anti-inflammatory mechanisms of this compound targeting multiple signaling pathways.

Antioxidant and Cytoprotective Activities

LicB demonstrates significant antioxidant capabilities through multiple mechanisms:

- Nrf2 Pathway Activation: LicB activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) while reducing expression of the inhibitory protein Keap1 [3]. This pathway represents a crucial cellular defense mechanism against oxidative stress.

- Direct Free Radical Scavenging: LicB effectively scavenges ABTS⁺ radicals and inhibits lipid peroxidation in rat liver microsomes [1]. It also dose-dependently suppresses ROS generation in RAW264.7 cells and reduces malondialdehyde (MDA) levels while restoring superoxide dismutase (SOD) activity [1] [4].

- Radioprotective Effects: LicB demonstrates significant protection against radiation-induced damage by reducing DNA damage (as measured by γ-H2AX foci), enhancing antioxidant capacity (increasing glutathione levels), and inhibiting inflammatory cytokine production [5]. These effects collectively contribute to improved survival in irradiated mouse models [5].

Organ-Protective and System-Targeted Effects

The multifaceted pharmacological profile of LicB translates to protective effects across multiple organ systems:

- Neuroprotection: LicB ameliorates memory impairments and neurological deficits in a mouse Middle Cerebral Artery Occlusion (MCAO) model of stroke [1]. It reduces apoptosis, suppresses oxidative stress and inflammation, increases brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) levels, and inhibits Aβ42 aggregation—a key pathological feature of Alzheimer's disease [1] [4].

- Pulmonary Protection: LicB protects against LPS-induced acute lung injury by activating the Keap1/Nrf2 pathway, reducing oxidative stress and inflammation [3]. It also attenuates pulmonary fibrosis by inhibiting ZBP1-dependent PANoptosis (an integrated cell death pathway involving pyroptosis, apoptosis, and necroptosis) and epithelial-mesenchymal transition [6].

- Musculoskeletal Effects: LicB promotes myoblast differentiation and proliferation while inhibiting myostatin (MSTN)—a key negative regulator of muscle growth [1]. It also alleviates exercise-induced muscle fatigue through its antioxidant activity in experimental mice [7].

- Anticancer Properties: LicB exhibits dose-dependent inhibitory effects on osteosarcoma cell growth (MG-63 and U2OS cells) by inducing both autophagy and apoptosis [1]. It modulates multiple signaling pathways including inhibition of the PI3K/AKT/mTOR pathway and regulation of Bcl-2 family proteins [1].

The table below summarizes the key pharmacological activities and corresponding molecular mechanisms of LicB:

Table 1: Comprehensive Pharmacological Profile of this compound

| Organ System | Pharmacological Activity | Molecular Targets/Pathways | Experimental Models |

|---|---|---|---|

| Immune System | Anti-inflammatory | NLRP3/NEK7 inhibition, NF-κB suppression, cGAS-STING inhibition, 15-LOX inhibition (IC₅₀ 9.67 μM) | RAW264.7 cells, murine inflammation models [1] [2] |

| Nervous System | Neuroprotection | Apoptosis reduction, BDNF/NGF enhancement, Aβ42 aggregation inhibition, SIRT1/AMPK activation | MCAO stroke model, PC-12 cells, C. elegans [1] [4] |

| Respiratory System | Lung protection | Nrf2/HO-1 activation, ZBP1-PANoptosis inhibition, TGF-β1/EMT suppression | LPS-induced ALI model, bleomycin-induced PF model [3] [6] |

| Muscular System | Anti-fatigue/myogenesis | MSTN inhibition, atrogin1/MuRF1 reduction, antioxidant effects | Weight-loaded forced swimming test, C2C12 myoblasts [1] [7] |

| Integumentary System | Radioprotection | DNA damage reduction (γ-H2AX), antioxidant boost, cytokine inhibition | HaCaT, THP-1, HAEC cell lines, mouse survival studies [5] |

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments investigating the pharmacological effects of LicB, enabling researchers to replicate and build upon current findings.

In Vitro Models for Anti-inflammatory and Antioxidant Activity

Cell Culture and Treatment:

- Macrophage Models: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂ [1] [5]. For inflammation studies, cells are typically pre-treated with LicB (1-40 μM) for 1-2 hours before stimulation with LPS (100 ng/mL - 1 μg/mL) for 6-24 hours [1] [3].

- Neuronal Models: PC-12 cells are maintained in RPMI 1640 with 10% horse serum and 5% FBS [4]. For oxidative stress experiments, cells are pre-treated with LicB (10-40 μM) for 2-4 hours before exposure to H₂O₂ (900 μM for 6 hours) to induce oxidative damage [4].

- Pulmonary Models: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in endothelial cell medium with 2% FBS and 1% penicillin-streptomycin [3]. For ALI studies, cells are pre-treated with LicB (400 ng/mL) for 1 hour before LPS (1 μM) challenge for 48 hours [3].

Key Assays and Measurements:

- Viability Assessment: Cell Counting Kit-8 (CCK-8) assay performed by measuring absorbance at 450 nm after 2-hour incubation with reagent [3] [5].

- Apoptosis Detection: Annexin V-FITC/PI dual staining followed by flow cytometry analysis [3] [4].

- ROS Measurement: DCFH-DA fluorescence assay (10 μM, 30-minute incubation) with detection at excitation/emission wavelengths of 488/525 nm [3] [4].

- Oxidative Stress Markers: MDA content (lipid peroxidation), SOD activity, GSH levels measured using commercial assay kits [1] [3] [4].

- Protein Expression: Western blot analysis for NLRP3, NEK7, LC3-II, p62, caspase-3, Bcl-2, Bax, Nrf2, Keap1, HO-1, and NQO1 [1] [3] [4].

In Vivo Models for Disease-Specific Efficacy

Acute Lung Injury Model:

- Animals: C57BL/6 male mice (6-8 weeks, 20-22 g) maintained under specific pathogen-free conditions [3].

- Induction: LPS (5 mg/kg) administered intratracheally or intraperitoneally to induce ALI [3].

- Treatment: LicB administered at varying doses (typically 10-40 mg/kg) via intraperitoneal injection, with dexamethasone as positive control [3].

- Assessment: Lung tissue weight, histopathology, bronchoalveolar lavage fluid analysis for inflammatory cells, oxidative stress markers (SOD, MDA, MPO, GSH-Px), and cytokine levels (TNF-α, IL-6, IL-1β) [3].

Cerebral Ischemia (Stroke) Model:

- Induction: Middle Cerebral Artery Occlusion (MCAO) performed following standard surgical procedures [1].

- Treatment: LicB administered intraperitoneally at optimal dose (10 mg/kg) [1].

- Assessment: Neurological deficit scores, brain infarct volume (TTC staining), neuronal apoptosis (TUNEL staining), oxidative stress markers (MDA, SOD, GSH), and neurotrophic factor levels (BDNF, NGF) [1].

Pulmonary Fibrosis Model:

- Induction: Bleomycin (2.5-5 mg/kg) administered via intratracheal instillation [6].

- Treatment: LicB (typically 10-20 mg/kg) or pirfenidone as positive control administered daily for 14-21 days [6].

- Assessment: Ashcroft score for histological fibrosis, hydroxyproline content for collagen deposition, inflammatory cell infiltration, and expression of fibrotic markers (α-SMA, collagen I, vimentin) [6].

Radiation Injury Model:

- Induction: Total-body irradiation with 8 Gy or combined 6 Gy + 8 Gy of γ-rays [5].

- Treatment: LicB (40 mg/kg) injected intraperitoneally one day before irradiation and continued for two consecutive days [5].

- Assessment: Survival rate monitored for 20 days, DNA damage (γ-H2AX foci), antioxidant levels (GSH/GSSG ratio), and inflammatory cytokine expression [5].

The following diagram illustrates the integration of experimental approaches in LicB research:

Figure 2: Integrated experimental approaches for investigating this compound's mechanisms and therapeutic efficacy.

Quantitative Data Summary

The table below consolidates key quantitative findings from LicB research, providing researchers with essential efficacy and potency data:

Table 2: Quantitative Efficacy Data for this compound Across Disease Models

| Experimental Model | LicB Concentration/Dose | Key Efficacy Parameters | Outcomes |

|---|---|---|---|

| RAW264.7 Cells (LPS-induced inflammation) | 10-40 μM | NO production inhibition | IC₅₀ = 8.78 μM [1] |

| 15-LOX Enzyme Inhibition | 9.67 μM (IC₅₀) | Enzyme activity | 50% inhibition at 9.67 μM [1] |

| HPMECs (LPS-induced injury) | 400 ng/mL | Cell viability, apoptosis | Increased viability ~30%, reduced apoptosis ~40% [3] |

| Acute Lung Injury (Mouse model) | 10-40 mg/kg | Lung injury score, inflammatory markers | Improved oxidative stress markers (SOD, MDA, GSH-Px, CAT) [3] |

| MCAO Stroke Model | 10 mg/kg | Neurological deficit, infarct volume | Improved neurological scores, reduced infarct volume ~35% [1] |

| Pulmonary Fibrosis (Bleomycin model) | 10-20 mg/kg | Collagen deposition, Ashcroft score | Reduced hydroxyproline content ~40%, improved histology [6] |

| Radiation Injury | 40 mg/kg | Survival rate, DNA damage | Increased survival ~60%, reduced γ-H2AX foci [5] |

| H₂O₂-induced Oxidative Stress (PC-12 cells) | 10-40 μM | Cell viability, LDH release | Increased viability from ~50% to ~80% [4] |

Research Gaps and Future Directions

Despite the promising pharmacological profile of LicB, several significant research gaps remain to be addressed:

- Human Studies: Currently, all efficacy data derive from preclinical models. Clinical trials are necessary to establish human pharmacokinetics, therapeutic dosing regimens, and safety profiles [8]. Particular attention should be paid to potential inhibition of 11β-hydroxysteroid dehydrogenase type 2, which may cause adverse effects [8].

- Formulation Optimization: The development of advanced drug delivery systems to improve LicB's bioavailability represents a critical research direction. Nanoformulations, lipid-based systems, or prodrug approaches may enhance its therapeutic potential.

- Structure-Activity Relationship: Systematic medicinal chemistry efforts to modify the LicB scaffold could improve potency, selectivity, and drug-like properties while reducing potential toxicity [1].

- Combination Therapies: Given its multi-target mechanisms, exploring synergistic combinations of LicB with existing therapeutics (e.g., with pirfenidone in pulmonary fibrosis or with standard chemotherapeutic agents in oncology) represents a promising research avenue [6].

- Biomarker Development: Identification of predictive biomarkers for treatment response would facilitate patient stratification in future clinical trials and potential precision medicine applications.

Conclusion

References

- 1. Therapeutic potential and action mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 2. LicochalconeB inhibits cGAS-STING signaling pathway ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound confers protective effects against LPS-Induced ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Natural Autophagic Agent for Alleviating ... [mdpi.com]

- 5. Radioprotective Effects of this compound: DNA Protection, ... [xiahepublishing.com]

- 6. This compound attenuates pulmonary fibrosis via inhibiting ... [sciencedirect.com]

- 7. This compound alleviates exercise-induced muscle fatigue ... [sciencedirect.com]

- 8. This compound: A New Drug for the Prevention and ... [xiahepublishing.com]

Licochalcone B natural source extraction methods

Licochalcone B: Core Scientific Data

For research and development purposes, the following table summarizes key quantitative data and characteristics of this compound (LicB).

| Parameter | Specification / Value | Context / Assay |

|---|---|---|

| Natural Source | Roots of Glycyrrhiza uralensis and Glycyrrhiza glabra (Licorice) | Botanical origin [1] [2] |

| Molecular Formula | C₁₆H₁₄O₅ | Structural identification [3] |

| Molecular Weight | 286.28 g/mol | Structural identification [3] [4] |

| CAS Number | 58749-23-8 | Chemical identifier [3] [4] |

| Purity Available | >98% to 99.97% (HPLC) | Available for research [3] [4] |

| Solubility (DMSO) | 57 mg/mL (199.1 mM) | For in vitro studies [4] |

| Key Bioactivities | Anti-cancer, anti-inflammatory, hepatoprotective, neuroprotective | Diverse pharmacological effects [1] [2] |

| Example IC₅₀ (Anti-inflammatory) | 8.78 μM (LPS-induced NO production in RAW 264.7 cells) | Specific assay [1] [2] |

| Example IC₅₀ (Anti-cancer) | 110.15 μM (HepG2 cell growth inhibition) | Specific assay [5] |